molecular formula C10H13NO3 B13467170 4-(3-Aminopropoxy)benzoic acid

4-(3-Aminopropoxy)benzoic acid

Cat. No.: B13467170
M. Wt: 195.21 g/mol
InChI Key: VCYINTPHJQWZHR-UHFFFAOYSA-N
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Description

4-(3-Aminopropoxy)benzoic acid is an organic compound with the molecular formula C10H13NO3 It features a benzoic acid core substituted with an aminopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-aminopropanol. The reaction is catalyzed by an acid such as sulfuric acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the compound.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(3-Aminopropoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(3-Aminopropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of folic acid.

    4-Hydroxybenzoic acid: Used in the production of parabens.

    3-Aminopropanol: A building block for various chemical syntheses.

Uniqueness

4-(3-Aminopropoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(3-aminopropoxy)benzoic acid

InChI

InChI=1S/C10H13NO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H,12,13)

InChI Key

VCYINTPHJQWZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCN

Origin of Product

United States

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